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Compound of Interest

Compound Name: MRS-1191

Cat. No.: B7772452 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the cross-reactivity profile of MRS-1191, a

potent and selective antagonist for the human A3 adenosine receptor (A3AR). The following

sections detail its binding affinity and functional activity at various receptors, supported by

experimental data and methodologies, to facilitate an objective assessment of its suitability for

research and drug development applications.

Executive Summary
MRS-1191 is a dihydropyridine derivative recognized for its high affinity and selectivity for the

human A3 adenosine receptor. While exhibiting significant selectivity against other human

adenosine receptor subtypes (A1, A2A, and A2B), its binding affinity can vary considerably

across different species. This guide synthesizes available data on its receptor interaction

profile, providing a valuable resource for evaluating its potential for off-target effects.

Comparative Analysis of Receptor Binding Affinities
The selectivity of MRS-1191 for the human A3 adenosine receptor over other adenosine

receptor subtypes is a key attribute. The following table summarizes the binding affinities (Ki) of

MRS-1191 at human and rodent adenosine receptors.
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Receptor
Subtype

Species Radioligand Ki (nM)
Selectivity
(fold) vs.
Human A3

Reference

A3 Human
[¹²⁵I]AB-

MECA
31.4 - [1]

A1 Human - >10,000 >318 [1]

A2A Human - >10,000 >318 [1]

A2B Human - Inactive - [1]

A3 Rat
[¹²⁵I]AB-

MECA
1420

0.02 (vs.

Human A3)
[1]

A1 Rat - 40,000
0.0008 (vs.

Human A3)
[1]

Note: A comprehensive screening of MRS-1191 against a broad panel of non-adenosine G

protein-coupled receptors (GPCRs), ion channels, and transporters is not extensively available

in the public domain. Researchers should consider conducting broader secondary

pharmacology profiling, such as the Eurofins SafetyScreen44 panel, to fully characterize its off-

target activity profile.

Functional Antagonism at the A3 Adenosine
Receptor
MRS-1191 acts as a competitive antagonist at the A3 adenosine receptor, effectively blocking

the intracellular signaling cascade initiated by agonist binding.

A3 Adenosine Receptor Signaling Pathway
The A3 adenosine receptor is a G protein-coupled receptor that primarily couples to Gi/o

proteins. Agonist activation of the A3 receptor leads to the inhibition of adenylyl cyclase,

resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunits of

the dissociated G protein can activate phospholipase C (PLC), leading to the generation of

inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular
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calcium and activate protein kinase C (PKC), respectively. MRS-1191 competitively binds to the

A3 receptor, preventing the agonist from initiating these downstream signaling events.
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Caption: A3 Adenosine Receptor Signaling and MRS-1191 Antagonism.

Experimental Methodologies
The following are detailed protocols for key assays used to characterize the cross-reactivity of

MRS-1191.

Radioligand Binding Assay for A3 Adenosine Receptor
This protocol outlines the procedure for determining the binding affinity (Ki) of a test compound

for the human A3 adenosine receptor using a competitive radioligand binding assay.

Materials:

HEK-293 or CHO cells stably expressing the human A3 adenosine receptor.

Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.

Assay buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
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Radioligand: [¹²⁵I]AB-MECA (N⁶-(4-amino-3-iodobenzyl)adenosine-5'-N-methyluronamide).

Non-specific binding control: 10 µM NECA (5'-N-Ethylcarboxamidoadenosine).

Test compound: MRS-1191.

GF/B glass fiber filters.

Scintillation counter.

Procedure:

Membrane Preparation:

Harvest cultured cells and homogenize in ice-cold membrane preparation buffer.

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and

cellular debris.

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

Resuspend the membrane pellet in assay buffer and determine the protein concentration

using a standard protein assay (e.g., Bradford or BCA).

Binding Assay:

In a 96-well plate, combine in the following order:

50 µL of assay buffer (for total binding) or 10 µM NECA (for non-specific binding) or

various concentrations of MRS-1191.

50 µL of [¹²⁵I]AB-MECA (final concentration typically at or below its Kd).

100 µL of the membrane preparation (typically 20-50 µg of protein).

Incubate the plate at 25°C for 60-90 minutes with gentle agitation.

Filtration and Counting:
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Rapidly filter the contents of each well through GF/B filters pre-soaked in 0.5%

polyethyleneimine (PEI) using a cell harvester.

Wash the filters three times with 3 mL of ice-cold assay buffer.

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity

using a scintillation counter.

Data Analysis:

Calculate specific binding by subtracting non-specific binding from total binding.

Determine the IC₅₀ value of MRS-1191 by non-linear regression analysis of the

competition curve.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L]

is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay for A3 Adenosine Receptor
Antagonism
This protocol describes a functional assay to measure the ability of MRS-1191 to antagonize

agonist-induced inhibition of cAMP production.

Materials:

CHO-K1 cells stably expressing the human A3 adenosine receptor.

Assay medium: DMEM/F12 with 0.1% BSA.

Stimulation buffer: Assay medium containing 500 µM IBMX (a phosphodiesterase inhibitor).

A3 receptor agonist: NECA or IB-MECA.

Forskolin (to stimulate adenylyl cyclase).

Test compound: MRS-1191.
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cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).

Procedure:

Cell Culture and Plating:

Culture CHO-K1 cells expressing the human A3 receptor in appropriate growth medium.

Seed the cells into 96-well plates and grow to 80-90% confluency.

Assay Protocol:

Wash the cells once with assay medium.

Pre-incubate the cells with various concentrations of MRS-1191 or vehicle for 15-30

minutes at 37°C.

Add the A3 receptor agonist (e.g., NECA at its EC₈₀ concentration) in the presence of

forskolin (e.g., 1 µM) to all wells except the basal control.

Incubate for 15-30 minutes at 37°C.

cAMP Measurement:

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's

instructions for the chosen cAMP detection kit.

Data Analysis:

Generate a concentration-response curve for the antagonist (MRS-1191) against the fixed

concentration of the agonist.

Determine the IC₅₀ value of MRS-1191.

Calculate the Schild KB value to quantify the potency of the antagonist.

Experimental Workflow for Assessing Receptor Cross-
Reactivity
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A systematic approach is crucial for thoroughly evaluating the cross-reactivity of a compound.

The following diagram illustrates a typical workflow.
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Caption: Workflow for Receptor Cross-Reactivity Assessment.

Conclusion
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MRS-1191 is a highly potent and selective antagonist of the human A3 adenosine receptor,

demonstrating minimal cross-reactivity with other human adenosine receptor subtypes.

However, the significant species-dependent variation in its binding affinity underscores the

importance of using appropriate experimental models. While its profile against adenosine

receptors is well-characterized, a comprehensive evaluation of its interaction with a broader

range of GPCRs and other potential off-targets is recommended for a complete safety and

selectivity assessment in any drug development program.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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